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Compound of Interest

Compound Name: 2-Propoxybenzamide

Cat. No.: B016276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Propoxybenzamide is an aromatic amide with potential applications in medicinal chemistry

and materials science. A thorough understanding of its molecular structure is paramount for its

development and application. This technical guide provides a comprehensive analysis of the

spectroscopic data of 2-Propoxybenzamide, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable

resource for researchers by offering not only the spectral data but also the underlying principles

of data acquisition and interpretation, thereby ensuring scientific integrity and fostering deeper

insights into the compound's characteristics.

Molecular Structure and Spectroscopic Overview
2-Propoxybenzamide possesses a well-defined molecular architecture, consisting of a

benzene ring substituted with a propoxy group and a primary amide group at the ortho position.

This arrangement gives rise to a unique spectroscopic fingerprint, which is invaluable for its

identification and characterization.

Molecular Formula: C₁₀H₁₃NO₂[1]

Molecular Weight: 179.22 g/mol [1]
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Structure:

Caption: Molecular structure of 2-Propoxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical

environment of the nuclei.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Propoxybenzamide is characterized by distinct signals for the

aromatic protons, the protons of the propoxy group, and the amide protons.

¹H NMR Data Summary

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.8 - 8.2 Multiplet 1H Ar-H

~6.9 - 7.5 Multiplet 3H Ar-H

~5.5 - 7.5 Broad Singlet 2H -NH₂

~4.0 Triplet 2H -OCH₂-

~1.8 Sextet 2H -CH₂-

~1.0 Triplet 3H -CH₃

Note: The exact chemical shifts of the amide protons can vary depending on the solvent and

concentration due to hydrogen bonding.

Interpretation and Causality:

The downfield chemical shifts of the aromatic protons are a result of the deshielding effect of

the benzene ring current. The multiplicity of these signals arises from spin-spin coupling with

neighboring protons. The broadness of the amide proton signal is due to quadrupole
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broadening from the nitrogen atom and chemical exchange with the solvent. The signals for the

propoxy group show the expected splitting patterns based on the n+1 rule, with the methylene

protons adjacent to the oxygen atom being the most deshielded.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their

chemical environments.

¹³C NMR Data Summary

Chemical Shift (ppm) Assignment

~168 C=O (Amide)

~157 Ar-C (C-O)

~132 Ar-C

~131 Ar-C

~121 Ar-C

~120 Ar-C (C-C=O)

~113 Ar-C

~70 -OCH₂-

~22 -CH₂-

~10 -CH₃

Interpretation and Causality:

The carbonyl carbon of the amide group exhibits the most downfield chemical shift due to the

strong deshielding effect of the double-bonded oxygen. The aromatic carbons show a range of

chemical shifts depending on their substitution. The carbon attached to the electron-donating

propoxy group is shielded and appears at a relatively upfield position, while the carbon

attached to the electron-withdrawing amide group is deshielded. The aliphatic carbons of the

propoxy group appear in the upfield region of the spectrum.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Data Summary

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3100 Strong, Broad N-H Stretch (Amide)

3000 - 2850 Medium C-H Stretch (Aliphatic)

~3030 Medium C-H Stretch (Aromatic)

~1650 Strong C=O Stretch (Amide I)

~1600, 1470 Medium C=C Stretch (Aromatic)

~1240 Strong C-O Stretch (Aryl Ether)

~1620 Medium N-H Bend (Amide II)

Interpretation and Causality:

The broad, strong absorption in the 3400-3100 cm⁻¹ region is characteristic of the N-H

stretching vibrations of the primary amide, with the broadening resulting from hydrogen

bonding. The strong absorption around 1650 cm⁻¹ is assigned to the C=O stretching vibration

(Amide I band), a hallmark of amide functional groups. The presence of the aromatic ring is

confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching

absorptions in the 1600-1470 cm⁻¹ region. The strong band around 1240 cm⁻¹ is indicative of

the C-O stretching of the aryl ether linkage.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Mass Spectrometry Data Summary
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Molecular Ion (M⁺): m/z = 179

Key Fragmentation Ions:

m/z = 137 (Loss of C₃H₆)

m/z = 121 (Loss of C₃H₆ and O)

m/z = 120 (Loss of C₃H₇O)

m/z = 92 (Loss of C₃H₇O and CO)

Fragmentation Pathway:

[C₁₀H₁₃NO₂]⁺˙
m/z = 179

[C₇H₇NO₂]⁺˙
m/z = 137

- C₃H₆ [C₇H₇NO]⁺˙
m/z = 121

- O [C₇H₆NO]⁺
m/z = 120

- H [C₆H₆N]⁺
m/z = 92

- CO

Click to download full resolution via product page

Caption: Proposed mass fragmentation pathway of 2-Propoxybenzamide.

Interpretation and Causality:

The mass spectrum would show a molecular ion peak at m/z 179, corresponding to the

molecular weight of 2-Propoxybenzamide. A common fragmentation pathway for alkoxy-

substituted aromatic compounds is the loss of the alkyl chain. In this case, the loss of a

propene molecule (C₃H₆) via a McLafferty-type rearrangement would lead to a fragment at m/z

137. Subsequent loss of oxygen and other neutral fragments from this ion would give rise to

the other observed peaks. The fragmentation of the benzamide moiety itself can also contribute

to the overall pattern.

Experimental Methodologies
The following are detailed protocols for the acquisition of the spectroscopic data presented in

this guide.

NMR Spectroscopy Protocol
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Sample Preparation:

Weigh approximately 10-20 mg of 2-Propoxybenzamide.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is

free of any solid particles.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number

of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required

due to the lower natural abundance and longer relaxation times of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CHCl₃ at 7.26 ppm).
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Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Propoxybenzamide with approximately 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet press.

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

The final spectrum is typically an average of multiple scans to improve the signal-to-noise

ratio.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction:

Introduce a small amount of 2-Propoxybenzamide into the mass spectrometer, typically

via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization:

Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion

source. This causes the molecule to ionize and fragment.

Mass Analysis:
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Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Separate the ions based on their mass-to-charge ratio (m/z).

Detection:

Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic data (NMR,

IR, and MS) of 2-Propoxybenzamide. The detailed analysis of the spectral features, coupled

with the underlying principles and experimental protocols, offers a robust framework for the

identification, characterization, and quality control of this compound. The information presented

herein is intended to support and accelerate research and development efforts involving 2-
Propoxybenzamide.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b016276?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

